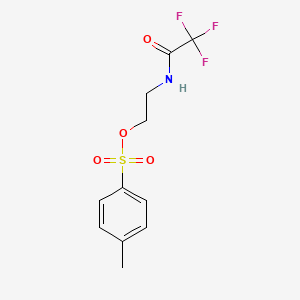

N-Trifluoroacetyl (2-tosyloxy)ethylamine

Vue d'ensemble

Description

N-Trifluoroacetyl (2-tosyloxy)ethylamine is a chemical compound with the molecular formula C11H12F3NO4S. It is known for its potential applications in various scientific research fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of trifluoroacetyl and tosyloxy groups, which contribute to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Trifluoroacetyl (2-tosyloxy)ethylamine typically involves the reaction of 2-aminoethylamine with trifluoroacetic anhydride and p-toluenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: Reaction of 2-aminoethylamine with trifluoroacetic anhydride to form N-trifluoroacetyl-2-aminoethylamine.

Step 2: Reaction of N-trifluoroacetyl-2-aminoethylamine with p-toluenesulfonyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-Trifluoroacetyl (2-tosyloxy)ethylamine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the tosyloxy group.

Reduction Reactions: The trifluoroacetyl group can be reduced under specific conditions to form corresponding amines.

Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

Substitution Reactions: Formation of substituted amines or thiols.

Reduction Reactions: Formation of corresponding amines.

Oxidation Reactions: Formation of various oxidation products depending on the reaction conditions.

Applications De Recherche Scientifique

Biological Applications

- Enzyme Mechanisms : N-Trifluoroacetyl (2-tosyloxy)ethylamine is utilized in studying enzyme mechanisms due to its ability to modify amino groups in proteins. This reactivity allows researchers to probe enzyme active sites and understand catalytic processes better.

- Drug Development : The compound is being investigated for its potential in designing enzyme inhibitors, particularly for pharmaceutical applications. Its structure allows for modifications that can enhance binding affinity to target enzymes.

Medicinal Chemistry

- Therapeutic Agents : Research indicates that derivatives of this compound may serve as potential therapeutic agents against various diseases, including cancer. The trifluoroacetyl group can influence biological activity, making it a candidate for further drug development studies .

- Protein Labeling : Due to its reactivity with amino groups, this compound can be used for protein labeling, which is crucial in tracking protein interactions and functions within biological systems.

Industrial Applications

- Specialty Chemicals Production : In industrial settings, this compound is used as an intermediate in the synthesis of specialty chemicals. Its unique properties make it suitable for producing various chemical compounds required in different industries.

- Synthesis of Advanced Materials : The compound's ability to undergo various chemical reactions allows it to be used in the production of advanced materials with specific functional properties, such as polymers and coatings .

Case Study 1: Enzyme Inhibition Studies

In a study focusing on enzyme inhibition, this compound was tested against carboxylesterase (CaE). The results indicated that modifications in the trifluoroacetyl group significantly enhanced inhibitory activity. This finding suggests a promising avenue for developing new inhibitors based on this compound's structure .

Case Study 2: Drug Development Research

A recent investigation explored the use of this compound derivatives as potential anticancer agents. The study demonstrated significant cytotoxic effects on breast cancer cell lines at certain concentrations, highlighting the compound's potential as a lead structure for further drug development efforts .

Mécanisme D'action

The mechanism of action of N-Trifluoroacetyl (2-tosyloxy)ethylamine involves its ability to react with nucleophiles, such as amino groups in proteins and enzymes. The trifluoroacetyl group can form stable adducts with nucleophiles, leading to the modification of molecular targets. This reactivity is exploited in various applications, including enzyme inhibition and protein labeling.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Trifluoroacetyl (2-hydroxy)ethylamine

- N-Trifluoroacetyl (2-chloro)ethylamine

- N-Trifluoroacetyl (2-bromo)ethylamine

Uniqueness

N-Trifluoroacetyl (2-tosyloxy)ethylamine is unique due to the presence of both trifluoroacetyl and tosyloxy groups, which impart distinct chemical properties. The tosyloxy group enhances the compound’s reactivity in nucleophilic substitution reactions, while the trifluoroacetyl group provides stability and resistance to metabolic degradation. This combination makes it a valuable reagent in synthetic chemistry and a useful tool in biological and medicinal research.

Activité Biologique

N-Trifluoroacetyl (2-tosyloxy)ethylamine is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies, drawing from diverse sources to present a well-rounded perspective.

Synthesis

The synthesis of this compound typically involves the reaction of trifluoroacetic anhydride with 2-tosyloxyethylamine. This method has been noted for its efficiency and high yield, making it a suitable choice for further biological evaluations .

Pharmacological Profile

This compound exhibits several biological activities, primarily related to its interaction with various receptors and enzymes. Notably, studies have indicated that it may influence adenylate cyclase activity in the rat striatum. Comparisons with other compounds like dopamine revealed that while dopamine stimulated adenylate cyclase in a dose-dependent manner, this compound showed only a weak effect at concentrations around .

Relaxant Effects

In isolated rabbit renal and ear arteries, both N-ethyl- and N-trifluoroethyldopamine analogs demonstrated relaxant effects without selectivity for dopamine receptors. This suggests that the compound may have broader vasodilatory properties rather than being limited to specific receptor interactions .

Study on Vascular Effects

A study focusing on the vascular effects of this compound indicated that the compound could induce relaxation in vascular smooth muscle. This was assessed using isolated arterial preparations, where the compound's effects were compared to known vasodilators. The results showed that while the compound had some relaxant activity, it did not exhibit the same potency as established vasodilators .

Comparative Analysis with Other Compounds

A comparative analysis of this compound with other derivatives such as N-ethyl-2-(3,4-dihydroxyphenyl)ethylamine highlighted differences in bioactivity. The structural modifications in these compounds significantly influenced their pharmacological profiles, with variations in receptor affinity and enzyme inhibition capabilities observed .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Compound Name | Activity Type | Effect on Adenylate Cyclase | Relaxation in Arteries |

|---|---|---|---|

| This compound | Weak stimulation | Weak effect at | Yes |

| N-Ethyl-2-(3,4-dihydroxyphenyl)ethylamine | Strong stimulation | Strong dose-dependent effect | Yes |

| Dopamine | Strong stimulation | Strong dose-dependent effect | Yes |

Propriétés

IUPAC Name |

2-[(2,2,2-trifluoroacetyl)amino]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO4S/c1-8-2-4-9(5-3-8)20(17,18)19-7-6-15-10(16)11(12,13)14/h2-5H,6-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUDKEGCRKJFOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCNC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201155307 | |

| Record name | Acetamide, 2,2,2-trifluoro-N-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201155307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951441-83-0 | |

| Record name | Acetamide, 2,2,2-trifluoro-N-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2,2,2-trifluoro-N-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201155307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.